Methanedisulfonyl Dichloride

Organic Synthesis Sulfonylation Bifunctional Reagents

Methanedisulfonyl Dichloride (MDSC, CAS 5799-68-8), also known as methylenedisulfonyl dichloride or bis(chlorosulfonyl)methane, is an organosulfur compound belonging to the class of bifunctional sulfonyl chlorides. It has the molecular formula CH₂Cl₂O₄S₂ and a molecular weight of 213.06 g/mol.

Molecular Formula CH2Cl2O4S2
Molecular Weight 213.1 g/mol
CAS No. 5799-68-8
Cat. No. B1265828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanedisulfonyl Dichloride
CAS5799-68-8
Molecular FormulaCH2Cl2O4S2
Molecular Weight213.1 g/mol
Structural Identifiers
SMILESC(S(=O)(=O)Cl)S(=O)(=O)Cl
InChIInChI=1S/CH2Cl2O4S2/c2-8(4,5)1-9(3,6)7/h1H2
InChIKeyDKZQZHQHDMVGHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanedisulfonyl Dichloride (CAS 5799-68-8) for Bifunctional Sulfonylation and Disulfene Generation


Methanedisulfonyl Dichloride (MDSC, CAS 5799-68-8), also known as methylenedisulfonyl dichloride or bis(chlorosulfonyl)methane, is an organosulfur compound belonging to the class of bifunctional sulfonyl chlorides [1]. It has the molecular formula CH₂Cl₂O₄S₂ and a molecular weight of 213.06 g/mol [2]. Characterized by two electrophilic sulfonyl chloride (-SO₂Cl) groups attached to a central methylene (-CH₂-) carbon, it acts as a potent sulfonylating agent in organic synthesis [3]. Its primary industrial and research applications involve the introduction of the methanedisulfonyl moiety into target molecules to create sulfonate esters, sulfonamides, and other derivatives for pharmaceuticals, agrochemicals, and materials science .

Why Methanedisulfonyl Dichloride Cannot Be Replaced by Common Monofunctional Sulfonyl Chlorides


Monofunctional sulfonyl chlorides, such as methanesulfonyl chloride (mesyl chloride) or p-toluenesulfonyl chloride (tosyl chloride), are ubiquitous but chemically limited reagents. They can only install a single sulfonyl group per molecule . This fundamentally restricts their utility in applications requiring a bridging or symmetrical bifunctional linkage, such as in the synthesis of certain heterocycles, polymers, or symmetrical cross-linkers. In contrast, Methanedisulfonyl Dichloride possesses two reactive sulfonyl chloride groups on a single carbon atom, enabling it to act as a C1 'spacer' between two nucleophiles in a single synthetic step . This bifunctionality confers a unique ability to generate reactive intermediates like disulfene (SO₂=C=SO₂) via dehydrohalogenation, a pathway entirely inaccessible to monofunctional analogues [1].

Quantitative Differentiators: Methanedisulfonyl Dichloride vs. Alternative Sulfonylating Agents


Bifunctional Electrophilicity: Higher Reactive Group Density Than Mesyl or Tosyl Chloride

Methanedisulfonyl dichloride (CH₂(SO₂Cl)₂) possesses two reactive sulfonyl chloride groups per molecule, offering a sulfonyl chloride density of 1 group per 106.5 g/mol [1]. This contrasts sharply with standard monofunctional sulfonylating agents: methanesulfonyl chloride (1 group per 114.6 g/mol) and p-toluenesulfonyl chloride (1 group per 190.6 g/mol) [2]. This higher functional group density allows for the installation of two sulfonyl linkages with a single reagent molecule, reducing the stoichiometric reagent burden and simplifying product purification in bifunctional derivatization reactions .

Organic Synthesis Sulfonylation Bifunctional Reagents

Density Differential: Higher Density Than Common Aromatic Sulfonyl Chlorides

The physical property of density can be critical for handling, mixing, and phase separation in industrial processes. Methanedisulfonyl dichloride has a reported density of 1.83 g/mL at 25°C . This is notably higher than many common aromatic sulfonyl chlorides, such as p-toluenesulfonyl chloride (1.33 g/mL at 25°C), indicating a more compact molecular packing [1]. While the impact is contextual, a higher density liquid reagent can be advantageous in biphasic reactions, facilitating separation from less dense organic phases or aqueous layers [2].

Physical Property Process Chemistry Reagent Handling

Disulfene Generation: A Unique Reactive Intermediate Inaccessible to Monofunctional Sulfonyl Chlorides

A unique and differentiating feature of methanedisulfonyl dichloride is its ability to undergo dehydrohalogenation with bases like triethylamine to generate disulfene (SO₂=C=SO₂) in situ [1]. This highly reactive cumulene-like intermediate is not accessible from standard monofunctional sulfonyl chlorides [2]. Disulfene participates in [4+2] cycloaddition reactions with conjugated dienes, offering a direct route to six-membered cyclic sulfones (1,3-oxathiin-3,3-dioxides) . This entire reaction manifold is a direct consequence of the compound's bis-sulfonyl chloride structure and is categorically impossible with methanesulfonyl chloride or tosyl chloride [3].

Reaction Mechanism Synthetic Utility Heterocycle Synthesis

Prime Application Scenarios for Methanedisulfonyl Dichloride Based on Differentiated Capabilities


Synthesis of Cyclic Sulfones via Disulfene [4+2] Cycloaddition

Methanedisulfonyl dichloride is the reagent of choice for synthesizing 1,3-oxathiin-3,3-dioxide derivatives and other six-membered sulfur heterocycles. This is achieved through its base-mediated conversion to the disulfene intermediate, which then undergoes a [4+2] cycloaddition with a conjugated diene [1]. This reaction is uniquely enabled by MDSC's bifunctional structure and cannot be replicated using monofunctional sulfonyl chlorides like mesyl or tosyl chloride, making MDSC an essential reagent for this specific class of compounds .

Synthesis of Symmetrical Methanedisulfonamide Pharmacophores

In medicinal chemistry, the methanedisulfonyl moiety (-SO₂-CH₂-SO₂-) can act as a distinctive linker or pharmacophore. MDSC is the primary source for introducing this group via reactions with two equivalents of an amine to form symmetrical methanedisulfonamides [1]. This is particularly relevant in the synthesis of certain drug intermediates, including derivatives related to proton-pump inhibitors like pantoprazole, where the bifunctional nature of the reagent is essential for constructing the core structure .

Bifunctional Sulfonylation for Polymer Cross-Linking

The two reactive sulfonyl chloride termini on methanedisulfonyl dichloride make it an excellent candidate for polymer chemistry. It can act as a cross-linking agent, reacting with nucleophilic functional groups (e.g., amines or alcohols) on separate polymer chains or monomers to form sulfonamide or sulfonate ester bridges [1]. This bifunctional sulfonylation can be used to modify material properties such as rigidity, thermal stability, or chemical resistance in a way that monofunctional sulfonyl chlorides cannot, as they would only cap chain ends rather than form a network .

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